molecular formula C16H16ClN3OS B14921298 2-[(4-chlorophenyl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide

2-[(4-chlorophenyl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B14921298
M. Wt: 333.8 g/mol
InChI Key: KMATZHMOYKMMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROBENZOYL)-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a dimethylphenyl hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROBENZOYL)-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the core hydrazinecarbothioamide structure. This is followed by the introduction of the chlorobenzoyl and dimethylphenyl groups through various organic reactions. Common synthetic routes include:

    Nucleophilic Substitution: This involves the reaction of a suitable hydrazine derivative with a chlorobenzoyl chloride in the presence of a base.

    Condensation Reactions: These are used to introduce the dimethylphenyl group, often involving the reaction of a hydrazinecarbothioamide with a dimethylphenyl ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROBENZOYL)-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorobenzoyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(4-CHLOROBENZOYL)-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROBENZOYL)-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBOTHIOAMIDE: Similar in structure but lacks the chlorobenzoyl group.

    4-CHLOROBENZOYL HYDRAZINECARBOTHIOAMIDE: Contains the chlorobenzoyl group but lacks the dimethylphenyl moiety.

Uniqueness

The uniqueness of 2-(4-CHLOROBENZOYL)-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components. This makes it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C16H16ClN3OS

Molecular Weight

333.8 g/mol

IUPAC Name

1-[(4-chlorobenzoyl)amino]-3-(2,3-dimethylphenyl)thiourea

InChI

InChI=1S/C16H16ClN3OS/c1-10-4-3-5-14(11(10)2)18-16(22)20-19-15(21)12-6-8-13(17)9-7-12/h3-9H,1-2H3,(H,19,21)(H2,18,20,22)

InChI Key

KMATZHMOYKMMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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